

# Strategic Sourcing & Synthesis Guide: 2-Acetyl-6-Methylaniline

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## Compound of Interest

Compound Name:	1-(2-Amino-3-methylphenyl)ethanone
CAS No.:	53657-94-6
Cat. No.:	B034590

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CAS: 53657-94-6 | [1-\(2-amino-3-methylphenyl\)ethanone](#)<sup>[1]</sup><sup>[2]</sup>

## Executive Summary

2-Acetyl-6-methylaniline (also known as 2'-amino-3'-methylacetophenone) is a critical ortho-substituted aniline derivative used primarily as a regiospecific building block for polycyclic heterocycles, including indoles and quinolines.<sup>[1]</sup>

Unlike its isomers (e.g., 3-aminoacetophenone), this compound is not a commodity chemical.<sup>[1]</sup> While listed in aggregator databases, it frequently suffers from "virtual inventory" status—meaning suppliers synthesize it on demand, leading to high costs and 4–8 week lead times.

This guide provides a dual-track strategy for researchers:

- Sourcing: Validated vendor identification and risk assessment.<sup>[1]</sup>
- Synthesis: A robust, self-validating "Make" protocol (Sugasawa Reaction) to bypass supply chain bottlenecks.

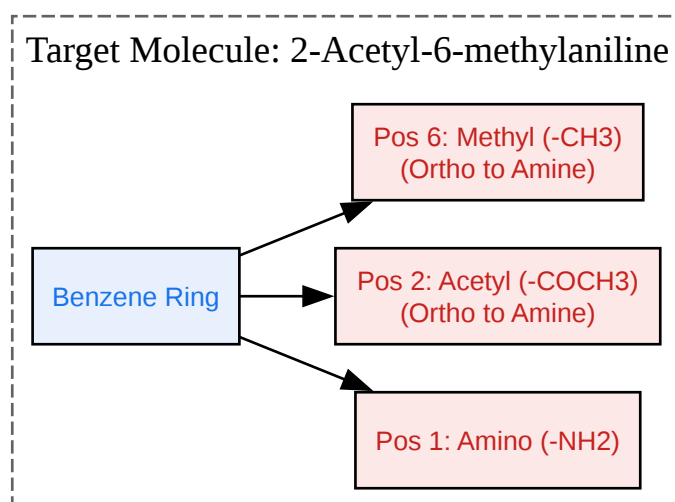
## Part 1: Chemical Profile & Identity

Ambiguity in nomenclature often leads to purchasing errors.<sup>[1]</sup> Ensure your procurement team uses the following identifiers to avoid acquiring the wrong isomer.

Parameter	Specification
Primary Name	2-Acetyl-6-methylaniline
IUPAC Name	1-(2-amino-3-methylphenyl)ethanone
CAS Number	53657-94-6
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO
Molecular Weight	149.19 g/mol
Key Structural Feature	Acetyl group (-COCH <sub>3</sub> ) is ortho to the Amino group (-NH <sub>2</sub> ), enabling cyclization. <sup>[1]</sup>

## Structural Visualization

The steric crowding between the amino, methyl, and acetyl groups makes this molecule chemically distinct and synthetically challenging compared to its meta or para counterparts.



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Figure 1: Structural connectivity highlighting the specific substitution pattern required for downstream cyclization.[1]

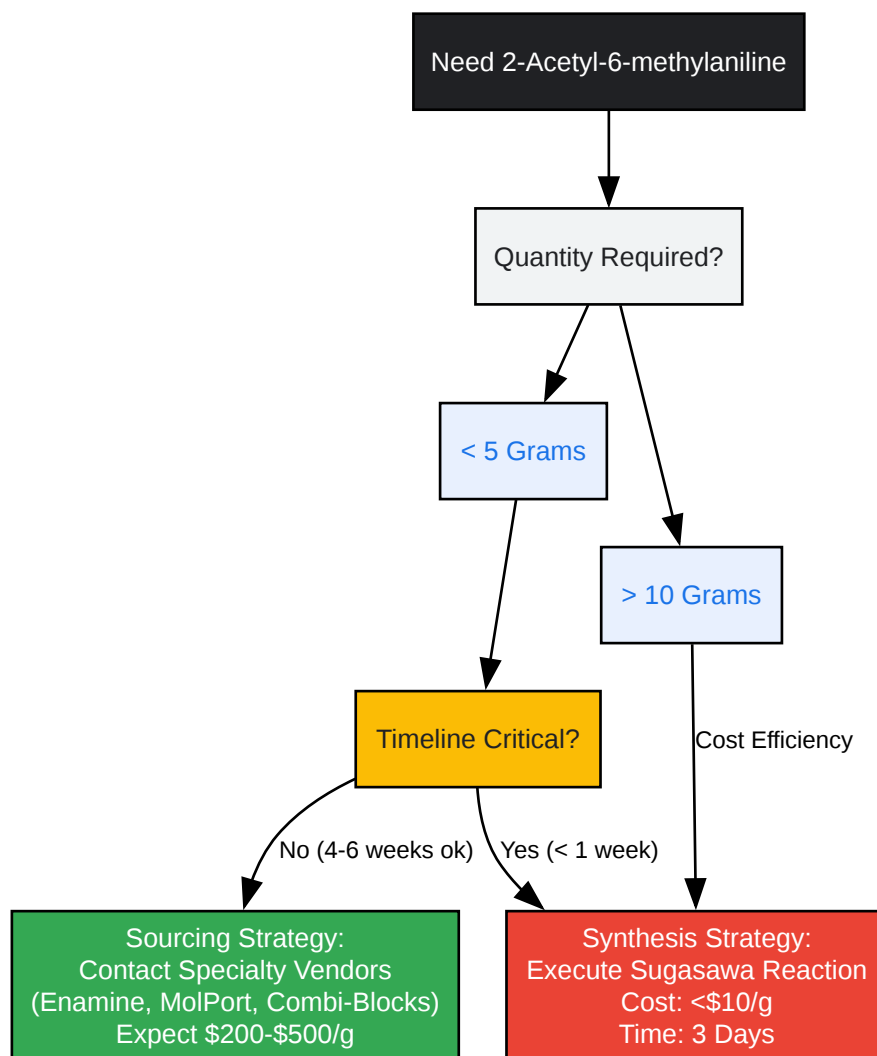
## Part 2: Commercial Availability & Sourcing Strategy[1]

### The "Virtual Inventory" Risk

Most listings for CAS 53657-94-6 on platforms like PubChem or ChemicalBook are aggregators, not stock-holding manufacturers.[1] Ordering from these sources often triggers a custom synthesis order disguised as a stock purchase.[1]

### Validated Sourcing Decision Matrix

Use this logic flow to determine whether to buy or synthesize.



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Figure 2: Decision matrix for sourcing 2-acetyl-6-methylaniline based on scale and timeline.

## Recommended Vendor Types[1][3]

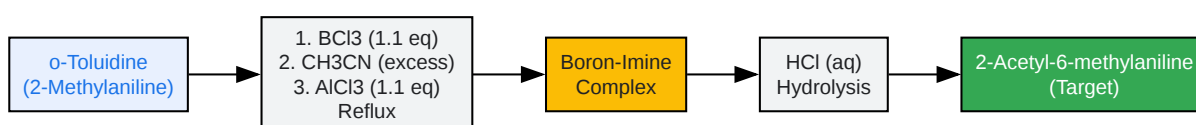
- Tier 1 (Stock Likely): Specialized building block suppliers (e.g., Enamine, Combi-Blocks).[1]
- Tier 2 (Synthesis on Demand): Aggregators (e.g., MolPort, eMolecules).[1]
- Tier 3 (Avoid): General commodity suppliers (Sigma/Merck) usually do not stock this specific isomer; they stock the 3-amino or 4-amino isomers.[1]

## Part 3: Synthesis Protocol (The "Make" Option)[1]

If commercial lead times are prohibitive, the Sugasawa Reaction is the authoritative method for synthesizing this compound. Standard Friedel-Crafts acylation fails on free anilines due to Lewis acid complexation deactivating the ring.[1] The Sugasawa method uses boron trichloride ( $\text{BCl}_3$ ) to activate the nitrile while protecting the amine.

## Reaction Scheme

Precursor: o-Toluidine (2-Methylaniline) [CAS: 95-53-4] Reagents: Boron Trichloride ( $\text{BCl}_3$ ), Aluminum Chloride ( $\text{AlCl}_3$ ), Acetonitrile ( $\text{CH}_3\text{CN}$ ).[1]



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Figure 3: Modified Sugasawa reaction pathway for ortho-acylation of o-toluidine.[1]

## Step-by-Step Protocol

Safety Warning:  $\text{BCl}_3$  is highly corrosive and reacts violently with water.[1] Perform all steps under inert atmosphere (Argon/Nitrogen) in a fume hood.

- Complexation:
  - Charge a dry 3-neck flask with o-toluidine (1.0 eq) and dry 1,2-dichloroethane (DCE) or toluene.[1]
  - Cool to  $0^\circ\text{C}$ . [1][3]
  - Slowly add  $\text{BCl}_3$  (1.1 eq, 1M solution in DCM/heptane) via syringe.[1] Observation: White precipitate (amine-boron complex) forms.[1]
- Acylation:
  - Add acetonitrile (1.5 eq) and  $\text{AlCl}_3$  (1.1 eq) to the mixture.

- Reflux the mixture for 6–12 hours. The dual Lewis acid system forces the acylation to the ortho position (position 6, as position 2 is blocked by the methyl group).
- Hydrolysis & Workup:
  - Cool to room temperature.[\[1\]](#)[\[3\]](#)[\[4\]](#)
  - Carefully quench with ice-cold 2M HCl.
  - Heat the biphasic mixture to 80°C for 30 minutes to hydrolyze the ketimine intermediate.
  - Cool, separate layers, and extract the aqueous layer with DCM.
  - Wash organic layers with NaHCO<sub>3</sub> (sat) and brine.[\[1\]](#)
- Purification:
  - The crude product is usually a yellow oil or low-melting solid.[\[1\]](#)
  - Purify via flash column chromatography (Hexanes:Ethyl Acetate, 9:1 gradient).[\[1\]](#)

## Part 4: Quality Control & Characterization[\[1\]](#)

Verify the identity of your synthesized or purchased material using these diagnostic markers.

Technique	Diagnostic Feature	Interpretation
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 2.60 ppm (s, 3H)	Acetyl methyl group.[1] Distinct singlet.
$\delta$ 2.20 ppm (s, 3H)	Aryl methyl group.	
$\delta$ 6.0–6.5 ppm (br s, 2H)	Amine ( $-\text{NH}_2$ ).[1] Broad singlet, disappears with $\text{D}_2\text{O}$ shake.	
$\delta$ 6.6–7.5 ppm (m, 3H)	Aromatic protons (1,2,3-substitution pattern).[1]	
IR Spectroscopy	$\sim 1640\text{ cm}^{-1}$	Carbonyl ( $\text{C}=\text{O}$ ) stretching (H-bonded to amine).[1]
$\sim 3300\text{--}3400\text{ cm}^{-1}$	Amine (N-H) stretching.[1]	
LC-MS	$[\text{M}+\text{H}]^+ = 150.2$	Positive mode ionization.[1]

Self-Validation Check: In the  $^1\text{H}$  NMR, if you see a singlet around  $\delta$  2.5–2.6 ppm (acetyl) but the aromatic pattern is symmetric (two doublets), you likely have the para-isomer (4-amino-3-methylacetophenone), which is a common impurity/mis-shipment.[1] The target molecule (ortho-substituted) will show a complex multiplet or doublet-triplet-doublet aromatic pattern.[1]

## Part 5: Applications in Drug Discovery[1]

This molecule is a "privileged structure" for synthesizing nitrogen heterocycles found in kinase inhibitors and CNS drugs.[1]

- Indole Synthesis (Modified Madelung):
  - Intramolecular cyclization of the N-formyl or N-acetyl derivative yields 7-methylindoles.[1]
- Friedländer Synthesis:
  - Condensation with ketones/aldehydes yields 8-methylquinolines.[1]
- Indazole Formation:

- Diazotization followed by cyclization creates 7-methylindazoles.[1]

## References

- Sugasawa Reaction Mechanism: Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[1] 1. Specific ortho-acylation of anilines." [1] Journal of the American Chemical Society, 100(15), 1978, pp. 4842–4852. [Link\[1\]](#)
- Synthesis of 2-aminoacetophenones: Douglas, A. W., et al. "Mechanistic study of the Sugasawa reaction." [1] Tetrahedron Letters, 35(37), 1994, pp. 6807-6810. [1] [Link](#)
- Compound Data (PubChem): "**1-(2-amino-3-methylphenyl)ethanone**." [1][2] National Center for Biotechnology Information. [1] PubChem Compound Summary for CID 179628. [1] [Link\[1\]](#)
- Commercial Aggregation Data: "CAS 53657-94-6 Search Results." ChemicalBook. [Link](#)

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## Sources

- 1. [99-03-6|1-\(3-Aminophenyl\)ethanone|BLD Pharm \[bldpharm.com\]](#)
- 2. [1-\(2-Amino-3-methylphenyl\)ethanone | C9H11NO | CID 179628 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- 4. [researchgate.net \[researchgate.net\]](#)
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